molecular formula C12H15NO3 B12629524 Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate CAS No. 917872-63-0

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate

Cat. No.: B12629524
CAS No.: 917872-63-0
M. Wt: 221.25 g/mol
InChI Key: PIJQUQDXLLECRF-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate is an organic compound with the molecular formula C12H15NO3. It is a derivative of phenoxyacrylate, characterized by the presence of an amino group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate typically involves the reaction of 2-amino-4-methylphenol with ethyl 3-bromoprop-2-enoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromoalkene, leading to the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

917872-63-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(2-amino-4-methylphenoxy)prop-2-enoate

InChI

InChI=1S/C12H15NO3/c1-3-15-12(14)6-7-16-11-5-4-9(2)8-10(11)13/h4-8H,3,13H2,1-2H3

InChI Key

PIJQUQDXLLECRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=COC1=C(C=C(C=C1)C)N

Origin of Product

United States

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